Sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate
Description
Sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate is a sodium salt of a heterocyclic compound featuring a 1,2-oxazole core substituted with a 3-methyl group and a 1-phenylethoxycarbonylamino moiety. The molecule further incorporates biphenyl and acetamide functionalities, making it structurally complex.
Properties
Molecular Formula |
C27H23N2NaO5 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate |
InChI |
InChI=1S/C27H24N2O5.Na/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31;/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31);/q;+1/p-1 |
InChI Key |
BDKDADFSIDCQGB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate typically involves multiple steps, starting with the formation of the oxazole ring. This can be achieved through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the subsequent substitution and salt formation steps. The use of catalysts and reagents would be carefully controlled to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxazole ring or the phenyl groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing oxazole rings.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and phenyl groups allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The sodium ion may also play a role in stabilizing the compound’s structure or facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Structural Analogues with Triazole and Thiadiazole Cores
Several compounds share heterocyclic cores (e.g., 1,2,4-triazole or 1,3,4-thiadiazole) but differ in substituents and counterions:
- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate: This sodium salt contains a thiadiazole-thioether linkage and has shown higher intermolecular interaction energy with enzymes compared to reference compounds . Unlike the target compound, it lacks the 1,2-oxazole ring but shares the sodium carboxylate group, which may enhance solubility.
- 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione: Synthesized via hydrazinecarbothioamide cyclization, this triazole derivative includes a phenylsulfonyl group and thione functionality, differing from the target’s oxazole and phenylethoxycarbonylamino groups .
Table 1: Structural and Functional Comparison
Sodium Salts in Pharmaceutical and Agrochemical Contexts
Sodium counterions are common in bioactive compounds to improve water solubility:
- Sodium p-[(nonadecafluorodecenyl)oxy]benzenesulfonate: A perfluorinated sodium salt used in industrial applications, contrasting with the target compound’s likely pharmaceutical use .
- Flucarbazone sodium salt : A herbicidal triazole derivative with a trifluoromethoxy group, highlighting the role of sodium in agrochemicals .
Ester vs. Sodium Carboxylate Derivatives
- Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate: An ethyl ester analog with a methoxyphenyl group. Esters often act as prodrugs, whereas sodium salts offer immediate bioavailability .
- Methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate: Similar to the above but with a fluorine substituent, demonstrating how halogenation affects physicochemical properties .
Substituent Effects on Bioactivity
- Phenylsulfonyl vs. Phenylethoxycarbonylamino: Phenylsulfonyl groups (e.g., in –3) enhance electrophilicity, whereas phenylethoxycarbonylamino groups may influence steric hindrance and hydrogen bonding .
- Fluorine and Methoxy Substituents : Fluorine improves metabolic stability (e.g., in agrochemicals ), while methoxy groups modulate lipophilicity .
Biological Activity
Sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate is a complex organic compound with potential biological activity. This compound features a unique structural arrangement that includes an isoxazole ring, biphenyl groups, and an acetate moiety, which contribute to its interaction with biological targets. Understanding its biological activity is essential for evaluating its potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C27H23N2NaO5
- Molecular Weight : 482.5 g/mol
- IUPAC Name : this compound
- InChI Key : GQBRZBHEPUQRPL-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The isoxazole ring and biphenyl groups facilitate binding to molecular targets, modulating their functions. This mechanism can lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Properties
Recent studies have explored the antimicrobial efficacy of similar compounds within the oxazole class. For instance, modifications in the oxazole structure have shown promising results against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. These studies highlight the potential of this compound in developing new antimicrobial agents.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies on related isoxazole derivatives indicate that they can induce apoptosis in cancer cells, possibly through the modulation of apoptotic pathways.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the minimum inhibitory concentration (MIC) of this compound against C. difficile. The results indicated that the compound exhibited significant antimicrobial activity, with an MIC comparable to established antibiotics like vancomycin.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Sodium;2... | 6 | C. difficile |
| Vancomycin | 2 | C. difficile |
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that at concentrations above 10 μM, the compound significantly reduced cell viability in breast and lung cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast) | 15 |
| A549 (Lung) | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
